![molecular formula C9H7N5O B14614515 4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one CAS No. 59342-33-5](/img/structure/B14614515.png)
4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under specific conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is considered green, simple, and efficient, providing a straightforward strategy for the synthesis of quinazolin-4(3H)-ones.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters are crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and iodine.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-methylquinazolin-4(3H)-ones with iodine can yield imidazo[1,5-a]quinazolin-5(4H)-ones .
Aplicaciones Científicas De Investigación
4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its antitumor and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: Compounds with similar structural features and potential anticancer activity.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with diverse pharmacological activities.
Uniqueness
4-Methyltetrazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific structural configuration and the presence of the tetrazole ring fused with the quinazoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
59342-33-5 |
|---|---|
Fórmula molecular |
C9H7N5O |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
4-methyltetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)10-11-12-14/h2-5H,1H3 |
Clave InChI |
AWJCXTLIEBRODA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2N3C1=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


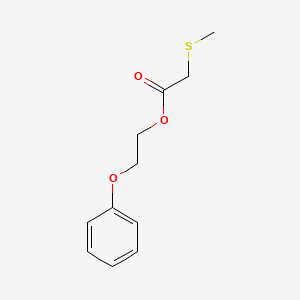
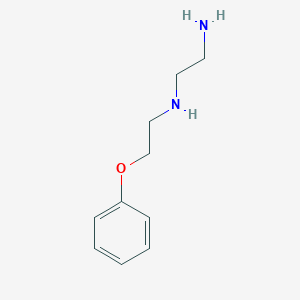
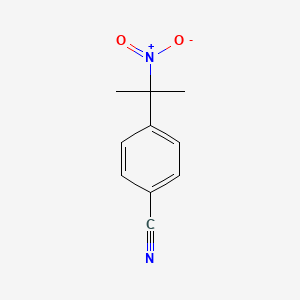
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
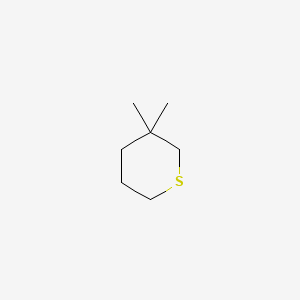
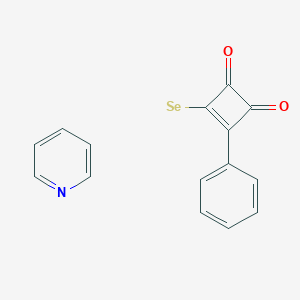
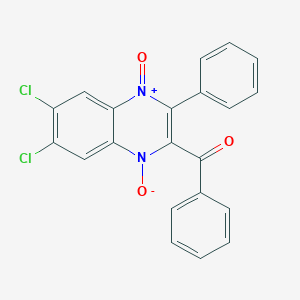
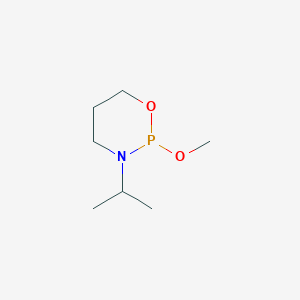

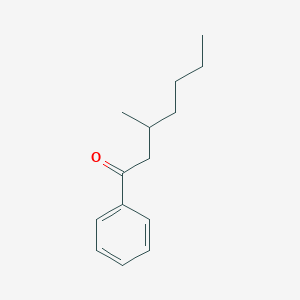
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
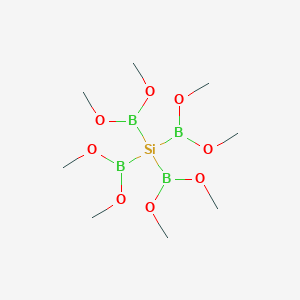
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
